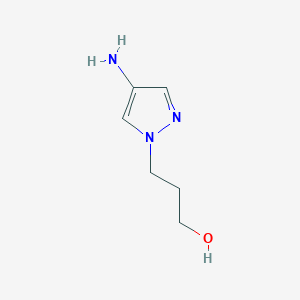

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminopyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYNEVYTYPHPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies

Reaction Mechanisms

N-Alkylation: The mechanism of N-alkylation of pyrazoles can vary depending on the reagents and conditions.

SN2 Mechanism: When using an alkyl halide like 3-bromopropan-1-ol, the reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The pyrazole (B372694) anion, formed by deprotonation with a base, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide ion. The regioselectivity (N1 vs. N2 alkylation) is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the counter-ion of the base. thieme-connect.com

Mitsunobu Reaction Mechanism: The Mitsunobu reaction involves the in situ activation of the alcohol (propan-1-ol) with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a phosphonium (B103445) salt, which is then attacked by the nucleophilic pyrazole. The reaction generally provides good regioselectivity for the less sterically hindered nitrogen. researchgate.net

Nitro Group Reduction: The catalytic hydrogenation of a nitro group is a well-established process that occurs on the surface of the metal catalyst. The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of reduction steps, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates, to ultimately yield the amine.

Kinetic Studies

While specific kinetic data for the synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol are not widely available in public literature, studies on related pyrazole syntheses provide valuable insights. The rate of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines has been shown to be influenced by factors such as pH, temperature, and the nature of the substituents. researchgate.net For instance, the cyclization step is often rate-determining.

Kinetic studies on the nitration of pyrazole have shown that the reaction involves the conjugate acid of pyrazole, and the rate is dependent on the concentration of sulfuric acid and the temperature. researchgate.net In the N-alkylation step, the reaction rate would be expected to follow the principles of SN2 or Mitsunobu kinetics, depending on the chosen method. For the catalytic reduction, the rate is typically influenced by catalyst loading, hydrogen pressure, temperature, and substrate concentration.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial for the sustainable production of pharmaceutical intermediates. Several aspects of the synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol can be optimized for improved environmental performance. nih.govresearchgate.net

Key Green Chemistry Considerations:

Atom Economy: The proposed synthetic route is relatively atom-economical, particularly the catalytic hydrogenation step, which produces only water as a byproduct. Multicomponent reactions (MCRs) are another strategy to maximize atom economy in pyrazole (B372694) synthesis, although their application to this specific target may require further development. researchgate.netnih.gov

Use of Safer Solvents: Traditional pyrazole syntheses often use hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free conditions. researchgate.netrsc.org For the N-alkylation and reduction steps, selecting solvents with better environmental, health, and safety profiles is a key consideration.

Catalysis: The use of catalysts is inherently a green principle as it allows for reactions to occur under milder conditions with lower energy input. The catalytic hydrogenation step is a prime example. The development of recyclable catalysts for the N-alkylation step would further enhance the greenness of the process. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netnih.gov These methods have been successfully applied to the synthesis of various pyrazole derivatives.

Below is a table summarizing the application of green chemistry principles to the proposed synthesis:

| Synthetic Step | Traditional Approach | Greener Alternative | Green Chemistry Principle |

|---|---|---|---|

| Nitration of Pyrazole | Concentrated H₂SO₄ and HNO₃ | Solid acid catalysts, milder nitrating agents | Use of safer reagents, waste reduction |

| N-Alkylation | Use of hazardous solvents (e.g., DMF) | Use of greener solvents (e.g., ethanol, water), catalyst-free methods semanticscholar.org | Safer solvents, catalysis |

| Nitro Reduction | Stoichiometric metal reductants (e.g., Sn, Fe) | Catalytic hydrogenation (e.g., Pd/C) | Catalysis, atom economy |

Process Scale Up Considerations

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are fundamental to determining the molecular structure of a compound. For a molecule like this compound, a combination of high-resolution NMR, vibrational spectroscopy, and high-resolution mass spectrometry would be employed for a thorough characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques: COSY, HMQC, HMBC, NOESY)

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would distinguish between CH₃, CH₂, CH, and quaternary carbons.

Expected ¹H and ¹³C NMR Data: A hypothetical table of expected chemical shifts is presented below, based on the analysis of similar structures like propan-1-ol and substituted pyrazoles.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H3/H5 (pyrazole) | 7.0 - 7.5 | 130 - 140 |

| C4 (pyrazole) | - | 100 - 110 |

| C3/C5 (pyrazole) | - | 145 - 155 |

| N-CH₂ (propanol) | 3.8 - 4.2 | 45 - 55 |

| -CH₂- (propanol) | 1.8 - 2.2 | 30 - 40 |

| CH₂-OH (propanol) | 3.5 - 3.9 | 60 - 65 |

| NH₂ | 3.0 - 5.0 (broad) | - |

| OH | 2.0 - 4.0 (broad) | - |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the propanol (B110389) chain (HO-CH₂-CH₂-CH₂-N).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show correlations between the protons of the N-CH₂ group and the C3/C5 carbons of the pyrazole (B372694) ring, confirming the attachment point of the propanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Expected Vibrational Frequencies: The following table outlines the expected characteristic absorption bands for this compound.

| Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| N-H (amine) | 3300-3500 (two bands) | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C, C=N (pyrazole) | 1500-1650 | Ring stretching |

| N-H (amine) | 1590-1650 | Bending |

| C-O (alcohol) | 1050-1260 | Stretching |

| C-N (pyrazole-alkyl) | 1250-1350 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would provide a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. For this compound (C₆H₁₁N₃O), the expected exact mass would be calculated and compared to the experimental value.

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal.

Hypothetical Crystallographic Data:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 or 8 |

Solution-State Conformational Dynamics and Preferred Conformations

The propanol side chain of this compound has rotational freedom around its single bonds, leading to various possible conformations in solution. The preferred conformation is influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the alcohol's hydroxyl group and the pyrazole's nitrogen atoms or the amino group. NOESY experiments, in conjunction with computational modeling, would be instrumental in identifying the most stable conformations in different solvents.

Tautomeric Equilibria and Their Structural Implications

4-aminopyrazole derivatives can exist in different tautomeric forms. The position of the proton on the pyrazole ring can shift between the two nitrogen atoms (N1 and N2). The presence of the amino group at the C4 position can influence this equilibrium. NMR spectroscopy is a key technique to study tautomerism in solution. In some cases, distinct sets of signals for each tautomer may be observed, or an averaged spectrum might be seen if the exchange is rapid on the NMR timescale. The specific tautomer present can have significant implications for the molecule's electronic properties and its ability to engage in intermolecular interactions.

Electronic Structure and Bonding Analysis

The electronic properties and bonding nature of pyrazole derivatives are extensively studied using various computational techniques. These investigations are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. eurasianjournals.comresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of pyrazole derivatives. researchgate.netnih.gov The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with basis sets like 6-31G** or cc-pvtz to provide accurate results for organic molecules. researchgate.netnih.gov

For pyrazole derivatives, DFT calculations can elucidate geometric parameters like bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, these calculations are used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Table 1: Illustrative Geometrical Parameters Calculated by DFT for a Pyrazole Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | ~1.35 Å |

| C3-N2 | ~1.33 Å | |

| C4-C5 | ~1.38 Å | |

| Bond Angle | N1-N2-C3 | ~112° |

| C3-C4-C5 | ~105° | |

| Dihedral Angle | C5-N1-N2-C3 | ~0° |

Note: The values in this table are illustrative and represent typical ranges observed in DFT studies of pyrazole rings. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is often correlated with the bioactivity of molecules. irjweb.com For pyrazole derivatives, the HOMO and LUMO are typically distributed across the pyrazole ring and its substituents, and the energy gap can be tuned by modifying the chemical structure. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These are representative values. The actual HOMO-LUMO energies for this compound would need to be determined through specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral potential. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and any oxygen or nitrogen atoms in the substituents are often regions of negative potential, while the hydrogen atoms of amino or hydroxyl groups are typically in regions of positive potential. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, providing insights into its flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. researchgate.net

For a flexible molecule like this compound, which has a rotatable propanol side chain, MD simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a target protein, as the binding affinity can be highly dependent on the ligand's conformation. nih.gov

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. researchgate.netnih.gov

The process involves placing the ligand in various conformations and orientations within the binding site of the target protein and scoring these poses based on a scoring function that estimates the binding energy. nih.govresearchgate.net Programs like AutoDock and GOLD are commonly used for this purpose. nih.govalrasheedcol.edu.iq

Molecular docking studies on pyrazole derivatives have been performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. nih.govnih.gov These studies can predict the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. researchgate.net

For this compound, the amino group and the hydroxyl group of the propanol side chain, as well as the nitrogen atoms of the pyrazole ring, are likely to act as hydrogen bond donors and acceptors. nih.gov The pyrazole ring itself can participate in π-π stacking or other hydrophobic interactions. Identifying these interaction hotspots is essential for the rational design of more potent and selective inhibitors based on the pyrazole scaffold. nih.gov

Theoretical Binding Affinities

No studies detailing the theoretical binding affinities of "this compound" with specific biological targets were found. Such studies would typically involve molecular docking simulations to predict the binding mode and affinity of the compound within the active site of a protein. The results would be presented in terms of binding energy (e.g., in kcal/mol), with more negative values indicating a stronger interaction. The specific amino acid residues involved in the interaction would also be identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and In Vitro Data Based)

There is no evidence of the development or application of QSAR models for "this compound" in the available literature. A QSAR study for this compound would involve correlating variations in its structural or physicochemical properties with its biological activity. This would require a dataset of related compounds with known activities. Theoretical descriptors (e.g., molecular weight, logP, polar surface area) and in vitro data would be used to build a mathematical model that could predict the activity of new, untested compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of "this compound" have been published. Such research would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to calculate the chemical shifts, vibrational frequencies, and electronic transitions. These theoretical predictions would then be compared with experimentally obtained spectra to validate the computational model and provide a more detailed understanding of the compound's structure and electronic properties.

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no publicly available research data concerning the biochemical and molecular interaction studies of the specific chemical compound this compound.

The requested information, which includes:

Enzyme Kinetic and Inhibition Studies (In Vitro) : Specific enzyme targets, determination of inhibition constants (IC50, Ki), and mechanism of inhibition.

Receptor Binding Affinity and Selectivity Studies (In Vitro) : Data from radioligand binding assays or Surface Plasmon Resonance (SPR) analysis.

Cellular Target Engagement and Pathway Modulation (In Vitro, Non-Human Cells) .

could not be located for this particular molecule. While research exists for other molecules containing the aminopyrazole scaffold, which have been investigated as inhibitors of various enzymes like kinases, no specific studies were found for this compound itself.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings as this information does not appear to be published in the sources accessed. The compound may be a novel chemical entity, a synthetic intermediate, or a compound whose biological activity has not yet been characterized or published.

Biochemical and Molecular Interaction Studies of 3 4 Amino 1h Pyrazol 1 Yl Propan 1 Ol Mechanistic in Vitro and Non Human in Vivo Investigations

Cellular Target Engagement and Pathway Modulation (In Vitro, Non-Human Cells)

Modulation of Specific Biochemical Pathways

There is no specific information available in the scientific literature regarding the modulation of specific biochemical pathways by 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol. Studies on other 4-aminopyrazole derivatives have shown that they can act as inhibitors of various protein kinases, such as Janus kinases (JAKs) nih.govacs.org, Fms-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDK2/4) mdpi.com. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. For instance, the JAK/STAT signaling pathway is often dysregulated in various diseases, and its inhibition by certain 4-aminopyrazole compounds has been explored nih.gov. However, without direct experimental evidence, it is not possible to ascertain if this compound interacts with these or any other biochemical pathways.

Impact on Cellular Processes (e.g., protein expression, signal transduction)

No studies were found that specifically investigated the impact of this compound on cellular processes such as protein expression or signal transduction. Research on analogous 4-aminopyrazole-3-carboxamide derivatives has demonstrated that some compounds in this class can inhibit the phosphorylation of downstream signaling proteins like STAT5, ERK, AKT, and the retinoblastoma (Rb) protein in cancer cell lines mdpi.com. This indicates that certain 4-aminopyrazole derivatives can interfere with key signal transduction cascades involved in cell cycle progression and survival. One study on 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, which share a similar propanol-pyrazole linkage, found that they could offer neuroprotection by decreasing the levels of the pro-apoptotic protein Bax and caspase-3 nih.gov. Nevertheless, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Mechanistic Investigations in Animal Models (Focus on Target Engagement and Pharmacodynamic Markers, Not Efficacy or Toxicity)

A comprehensive search of the available scientific literature revealed no in vivo studies in animal models specifically investigating the target engagement or pharmacodynamic markers of this compound. While some pyrazole (B372694) derivatives have been evaluated in animal models for their anti-inflammatory and analgesic activities, these studies focus on efficacy rather than the specific mechanistic questions of target engagement and pharmacodynamic markers semanticscholar.orgnih.gov. For a compound to be advanced to in vivo mechanistic studies, it typically requires well-defined in vitro activity and a clear hypothesis about its molecular target, which is currently lacking for this compound.

Chemosensing and Bioimaging Applications (if applicable to this compound's class)

There are no specific reports on the application of this compound in chemosensing or bioimaging. However, the broader class of pyrazole derivatives has shown significant promise in these fields nih.govresearchgate.net. The pyrazole scaffold is a versatile component in the design of fluorescent probes and chemosensors due to its electronic properties, synthetic accessibility, and ability to coordinate with metal ions nih.gov.

Pyrazole-based chemosensors have been developed for the detection of various metal ions, including Cu(II) chemrxiv.orgresearchgate.net. These sensors often operate through mechanisms like colorimetric changes or fluorescence quenching/enhancement upon binding to the target analyte.

In the area of bioimaging, fluorescent pyrazole derivatives are utilized for in vivo studies due to their good membrane permeability and biocompatibility nih.gov. They have been employed for general cell staining and for sensing specific intracellular conditions nih.govresearchgate.net. The development of pyrazole-based probes is an active area of research, with new derivatives being synthesized and evaluated for their photophysical properties and sensing capabilities mdpi.com. While the potential exists for this compound to be functionalized for such applications, no such research has been published to date.

Structure Activity Relationship Sar and Derivatization Strategies for 3 4 Amino 1h Pyrazol 1 Yl Propan 1 Ol Analogs

Design and Synthesis of Analogs with Modifications on the Pyrazole (B372694) Ring

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to engage in various non-covalent interactions with biological macromolecules. researchgate.net Modifications to the pyrazole ring itself or its substituents are a primary strategy in analog design. The synthesis of pyrazole derivatives has evolved from classical condensation reactions to modern, more efficient methods, allowing for the creation of diverse compound libraries. researchgate.netresearchgate.net

Substituent Effects on the Pyrazole Nitrogen Atoms

The pyrazole ring contains two adjacent nitrogen atoms with distinct electronic properties: one is an acidic, pyrrole-like nitrogen (N-1), and the other is a basic, pyridine-like nitrogen (N-2). nih.govorientjchem.org These properties can be modulated by introducing substituents. Alkylation of an unsymmetrically substituted pyrazole can result in a mixture of two isomers, with substitution at either the N-1 or N-2 position. nih.gov The ratio of these isomers depends on the nature of the existing substituents and the reaction conditions. nih.gov

In the parent compound, 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, the propanol (B110389) chain occupies the N-1 position. Introducing substituents at the N-2 position would create a quaternary nitrogen center, fundamentally altering the ring's electronic and steric properties. The N-2 nitrogen's lone pair of electrons is crucial for its basicity and ability to act as a hydrogen bond acceptor. orientjchem.org Adding a substituent at this position could block this interaction, which may be detrimental or beneficial to biological activity depending on the target's binding site topology. For instance, in some kinase inhibitors, substitution at the pyrazole nitrogen atoms is a key strategy to modulate selectivity and potency. mdpi.com

Modifications at the Amino Group (e.g., acylation, alkylation)

The 4-amino group is a critical functional group, likely serving as a key hydrogen bond donor in interactions with biological targets. nih.gov Its modification through acylation or alkylation is a common strategy to probe its role in binding and to alter the molecule's physicochemical properties.

Acylation: Converting the primary amino group to a secondary amide via acylation introduces an acyl group (e.g., acetyl, benzoyl). This change neutralizes the basicity of the nitrogen and replaces a strong hydrogen bond donor with a weaker one, while also adding a hydrogen bond acceptor (the carbonyl oxygen). This modification increases steric bulk and can significantly impact binding affinity.

Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the amino group produces secondary or tertiary amines. This modification increases lipophilicity and steric hindrance around the nitrogen atom. While it can reduce the number of hydrogen bonds the group can donate, it may enhance van der Waals interactions within a hydrophobic pocket of a target protein.

SAR studies on other 4-aminopyrazole series have shown that such modifications can lead to significant changes in biological activity. nih.govmdpi.com For example, a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives were developed where modifications to the amino group were crucial for their potent activity. mdpi.com

Exploration of Variations in the Propanol Linker

The N-1 propanol linker connects the pyrazole core to a terminal hydroxyl group, providing flexibility and a key hydrogen bonding feature. Modifying this linker's length, rigidity, and the nature of the terminal functional group is a central strategy for optimizing interactions with a target and improving pharmacokinetic properties.

Chain Length and Branching Modifications

The three-carbon chain of the propanol linker dictates the spatial orientation of the terminal hydroxyl group relative to the pyrazole ring. Altering this distance by synthesizing analogs with shorter (ethanol) or longer (butanol, pentanol) chains can determine the optimal linker length for target engagement.

Chain Length: Shortening the chain to two carbons (ethanol linker) would reduce flexibility and bring the hydroxyl group closer to the pyrazole core. Conversely, extending the chain to four or five carbons would increase flexibility and place the hydroxyl group further away, allowing it to probe more distant regions of a binding pocket. Studies on other classes of molecules have shown that linker length can be a critical determinant of binding affinity. researchgate.netnih.gov

Branching: Introducing branching, for example by creating an isopropanol or isobutanol linker, restricts the conformational freedom of the side chain. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it introduces steric clashes with the target. The position of the branching point is also a critical factor influencing molecular packing and biological activity. researchgate.net

Table 1: Examples of Hypothetical Modifications to the Propanol Linker of this compound

| Modification Type | Linker Structure | Potential Effects on Properties |

| Chain Shortening | -CH₂-CH₂-OH (Ethanol) | Reduced flexibility; altered distance between pharmacophores. |

| Chain Lengthening | -CH₂-CH₂-CH₂-CH₂-OH (Butanol) | Increased flexibility and lipophilicity; access to different binding regions. |

| Branching (C1) | -CH(CH₃)-CH₂-OH (2-Methylpropanol) | Restricted rotation; potential for steric interactions. |

| Branching (C2) | -CH₂-CH(CH₃)-OH (1-Methylpropanol) | Restricted rotation; creation of a new chiral center. |

Substitution on the Alcohol Moiety

The terminal hydroxyl (-OH) group is a polar, hydrogen-bonding functional group. Its presence often contributes significantly to aqueous solubility and the ability to form hydrogen bonds with biological targets.

Etherification: Converting the alcohol to an ether (e.g., a methoxy or ethoxy group) removes the hydrogen bond donating capability of the hydroxyl group, leaving only a hydrogen bond acceptor (the ether oxygen). This modification also increases the lipophilicity of the molecule, which can affect cell permeability and metabolic stability.

Esterification: Acylating the alcohol to form an ester introduces a carbonyl group, which is a hydrogen bond acceptor. This modification also increases molecular weight and lipophilicity. Esters can also function as prodrugs, being hydrolyzed in vivo to release the parent alcohol. This strategy has been used for other drugs containing a propanolamine scaffold, such as propranolol. nih.govresearchgate.net

Correlation of Structural Variations with In Vitro Biological Activity and Molecular Interactions

The derivatization strategies discussed above are designed to systematically probe the SAR of this compound analogs. The biological activity of each new analog is assessed through in vitro assays, and these results are correlated with the specific structural changes made. researchgate.net

Modifications on the pyrazole ring, such as substitution at the N-2 position or acylation of the 4-amino group, directly impact the electronic nature and hydrogen-bonding pattern of the core pharmacophore. mdpi.commdpi.com If the 4-amino group is essential for a hydrogen bond with a key residue in the target's active site, its acylation or alkylation would likely lead to a significant loss of activity. mdpi.com

Ultimately, a comprehensive SAR profile is built by integrating the data from numerous analogs. This profile provides a detailed understanding of the molecular interactions driving the biological activity and guides the rational design of more potent and selective compounds.

Table 2: Summary of Structure-Activity Relationship (SAR) Strategies and Potential Consequences

| Molecular Region | Modification Strategy | Potential Impact on Molecular Interactions | Predicted Effect on In Vitro Activity |

| Pyrazole Ring (N-2) | Alkylation/Arylation | Blocks H-bond acceptor capability; introduces steric bulk. | Highly dependent on target topology; could increase or decrease activity. |

| Amino Group (C-4) | Acylation/Alkylation | Reduces H-bond donor capacity; increases steric bulk and lipophilicity. | Likely to decrease activity if the primary amine is a key H-bond donor. |

| Propanol Linker | Varying Chain Length | Alters distance and angle between pyrazole and alcohol; modifies flexibility. | May increase or decrease activity by optimizing or disrupting key interactions. |

| Propanol Linker | Introducing Branching | Restricts conformation; introduces steric bulk. | May increase activity by favoring a bioactive conformation or decrease it via steric clash. |

| Alcohol Moiety | Etherification/Esterification | Removes H-bond donor; increases lipophilicity and steric bulk. | Likely to decrease activity if the hydroxyl is a key H-bond donor. |

Fragment-Based Design Approaches for this compound Analogs

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing potent and selective inhibitors for various therapeutic targets, including protein kinases. This approach begins with the screening of low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). These fragments, although exhibiting weak binding affinity, can serve as efficient starting points for the development of more complex and potent lead compounds through structure-guided optimization. nih.govnih.govnih.gov For analogs of this compound, FBDD offers a rational pathway to explore the chemical space around this privileged scaffold and to design novel inhibitors with improved pharmacological profiles.

The core of this strategy lies in identifying fragments that bind to distinct, often adjacent, pockets of the target protein's active site. Once these initial fragment hits are validated, medicinal chemists employ several strategies to elaborate them into more potent molecules. The two most common approaches are:

Fragment Growing: This strategy involves the stepwise addition of chemical moieties to a single, validated fragment hit. By exploring the unoccupied space within the binding pocket, new interactions can be formed between the growing compound and the protein, leading to a significant increase in binding affinity. This process is guided by structural information, typically from X-ray crystallography or NMR spectroscopy, which reveals the orientation of the fragment in the binding site and potential vectors for chemical elaboration.

Fragment Linking: In this approach, two or more fragments that bind to distinct, neighboring sites on the protein are connected via a chemical linker. The goal is to design a linker that optimally positions the fragments to retain their original binding interactions, thereby creating a single molecule with a significantly higher affinity than the individual fragments. The entropic penalty of binding is paid only once for the linked molecule, which can lead to a more than additive increase in potency.

A successful example of FBDD in the development of pyrazole-based kinase inhibitors is the discovery of AT9283, a potent inhibitor of Aurora kinases. The starting point for this effort was a pyrazole-benzimidazole fragment, which was identified through fragment screening. This initial hit was then optimized using structure-based design, leading to the identification of AT9283, a multi-targeted kinase inhibitor that entered clinical trials.

The following table illustrates the progression from a fragment hit to a potent inhibitor, using data from the discovery of pyrazole-based kinase inhibitors. This demonstrates how the initial fragment's potency (measured by IC50) and ligand efficiency (LE) are improved through chemical modifications.

| Compound | Structure | Modification Strategy | IC50 (μM) vs. Aurora A | Ligand Efficiency (LE) |

|---|---|---|---|---|

| Fragment Hit | Pyrazole-benzimidazole core | Initial Fragment | 28 | 0.33 |

| Analog 1 | Addition of a methyl group | Fragment Growing | 15 | 0.34 |

| Analog 2 | Addition of a cyclopropyl group | Fragment Growing | 5.2 | 0.36 |

| Analog 3 | Introduction of a urea linkage and a morpholine group | Fragment Growing and Linking principles | 0.003 | 0.38 |

This table is illustrative and based on data from the discovery of related pyrazole-based kinase inhibitors. The specific values are representative of a typical fragment-to-lead optimization process.

For the this compound scaffold, a similar FBDD approach could be envisioned. The 4-aminopyrazole core could serve as an initial fragment that anchors the molecule in the ATP-binding site of a target kinase, forming key hydrogen bond interactions with the hinge region. The propan-1-ol side chain could then be explored as a vector for fragment growth, with modifications aimed at picking up additional interactions in the solvent-exposed region or other nearby pockets. Alternatively, a second fragment binding in an adjacent pocket could be identified and linked to the propan-1-ol moiety to enhance potency.

The success of fragment-based approaches relies heavily on the availability of structural information to guide the design of new analogs. Biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are integral to the FBDD workflow, from the initial screening and validation of fragments to the iterative optimization of lead compounds.

Advanced Analytical Methodologies for 3 4 Amino 1h Pyrazol 1 Yl Propan 1 Ol

Development and Validation of Chromatographic Methods (e.g., HPLC-UV, HPLC-MS/MS, GC-MS) for Purity Assessment

The purity of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is a critical parameter that is rigorously assessed using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods are developed and validated to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a commonly utilized technique for the purity assessment of polar heterocyclic compounds like pyrazole (B372694) derivatives. ijcpa.in A typical HPLC method for this compound would involve a C18 stationary phase, which is effective for retaining and separating compounds based on their hydrophobicity.

HPLC-UV: An HPLC system equipped with a UV detector is a primary tool for purity analysis. The pyrazole ring system contains a chromophore that absorbs UV light, allowing for sensitive detection. The selection of an appropriate wavelength, often in the range of 210-280 nm, is optimized to achieve the best signal-to-noise ratio for the parent compound and any UV-active impurities. Method validation would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

HPLC-MS/MS: For more comprehensive analysis and structural elucidation of impurities, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed. This technique provides not only the retention time but also the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. This information is invaluable for identifying unknown impurities and degradation products with a high degree of confidence. The aminopyrazole motif can be a site for metabolic bioactivation, and LC-MS is a key tool for detecting potential reactive intermediates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile impurities or if the compound itself can be made volatile through derivatization, GC-MS offers an alternative and powerful analytical approach. The sample is introduced into a heated injection port, vaporized, and separated on a capillary column before being detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

Table 1: Illustrative HPLC-UV Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Quantification Methods in Complex Non-Biological Matrices for Research Purposes

In a research context, it is often necessary to quantify the concentration of this compound in various non-biological matrices, such as reaction mixtures, formulation buffers, or environmental samples for degradation studies. HPLC-UV is a standard and reliable method for this purpose.

A quantitative method is developed by constructing a calibration curve using standards of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. For complex matrices, sample preparation is a critical step to remove interfering substances. This may involve techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple filtration, depending on the nature of the matrix and the analyte concentration.

Validation of the quantification method ensures its reliability. Key validation parameters include:

Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Illustrative Validation Parameters for a Quantitative HPLC Method

| Parameter | Acceptance Criteria | Illustrative Finding |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | e.g., 1-100 µg/mL | 1-100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |

Stability Studies (e.g., Chemical Stability, Photostability) in Research Settings

Understanding the stability of this compound is essential for defining appropriate storage and handling conditions in a research setting. Stability studies are designed to evaluate how the quality of the compound varies with time under the influence of various environmental factors.

Chemical Stability:

Chemical stability is assessed by storing the compound under various conditions, including elevated temperatures and different pH values (acidic, neutral, and basic). Samples are withdrawn at predetermined time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The pyrazole ring itself is generally stable, but the substituents can influence its reactivity. nih.gov The amino group, for instance, can be susceptible to oxidation or other reactions. nih.govacs.org

Photostability:

Photostability testing exposes the compound to light sources that mimic sunlight (e.g., a xenon lamp) to determine if it is susceptible to photodegradation. The exposure levels are defined by guidelines such as those from the International Council for Harmonisation (ICH). Samples are analyzed before, during, and after exposure to quantify any degradation and identify photoproducts. Some pyrazole derivatives have been shown to undergo photochemical transformations. researchgate.net The results of these studies inform whether the compound needs to be protected from light during storage and use.

Table 3: Illustrative Conditions for Research-Scale Stability Studies

| Study Type | Condition | Duration |

| Chemical Stability | 40°C / 75% RH | 3-6 months |

| 25°C / 60% RH | 6-12 months | |

| 5°C | 12-24 months | |

| Acidic Solution (e.g., pH 2) | 24-48 hours | |

| Basic Solution (e.g., pH 9) | 24-48 hours | |

| Photostability | UV/Visible Light Exposure | As per guidelines |

Exploration of Advanced Research Applications of 3 4 Amino 1h Pyrazol 1 Yl Propan 1 Ol

Use as a Chemical Probe for Fundamental Biological Discoveries

Chemical probes are small molecules used to study and manipulate biological processes, providing insights into protein function and disease mechanisms. pitt.eduresearchgate.net The aminopyrazole scaffold, a core component of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comresearchgate.net Derivatives of aminopyrazole have been investigated for numerous biological activities, suggesting the potential of this class of compounds as valuable research tools.

While specific studies on this compound as a chemical probe are not extensively documented, the activities of structurally related compounds provide a strong basis for its potential applications. Aminopyrazole derivatives are known to act as inhibitors for several key enzyme families, particularly kinases, which are crucial regulators of cell signaling. mdpi.com For instance, certain 5-aminopyrazoles are effective inhibitors of p38 MAP kinase, a protein involved in inflammatory responses. mdpi.comnih.gov The structural features of this compound make it a candidate for similar investigations.

Table 1: Potential Biological Research Areas for this compound Based on Related Compounds

| Biological Target/Process | Observed Activity in Related Pyrazoles | Potential Research Application |

|---|---|---|

| Kinase Signaling Pathways | Inhibition of p38 MAP Kinase, JNK, ERK mdpi.comnih.gov | Investigating inflammatory diseases, cancer cell proliferation, and apoptosis. |

| Neurodegenerative Disorders | MAO-A inhibition, neuroprotective effects nih.govnih.gov | Probing mechanisms of Parkinson's and Alzheimer's diseases. |

| Microbial Infections | Antimicrobial and antibacterial properties smolecule.com | Discovering new mechanisms to combat microbial resistance. |

The use of this compound as a chemical probe would involve synthesizing it and its derivatives to test against various biological targets. By observing the cellular or organismal response, researchers could uncover fundamental biological pathways.

Applications as a Synthetic Building Block in Complex Molecular Synthesis

A synthetic building block is a molecule that can be readily incorporated into the synthesis of larger, more complex structures. The compound this compound is an excellent example of such a scaffold due to its distinct reactive sites. scirp.org The amino group, the alcohol function, and the pyrazole (B372694) ring itself can all participate in a variety of chemical transformations. evitachem.com

The primary amino group (-NH2) is a potent nucleophile, allowing it to react with electrophiles such as acyl chlorides or alkyl halides to form amides or substituted amines, respectively. scirp.orgevitachem.com The primary alcohol (-OH) can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for substitution reactions. The pyrazole ring provides additional sites for functionalization and is a stable core for building more elaborate molecules. nih.gov

Table 2: Synthetic Potential of this compound's Functional Groups

| Functional Group | Type of Reaction | Potential Product Class |

|---|---|---|

| Primary Amine (-NH2) | Acylation, Alkylation, Diazotization | Amides, Substituted Amines, Pyrazole Derivatives |

| Pyrazole Ring | Electrophilic Substitution, N-Alkylation | Functionalized Heterocycles, Fused Ring Systems |

| Primary Alcohol (-OH) | Oxidation, Esterification, Etherification | Aldehydes, Carboxylic Acids, Esters, Ethers |

Researchers have utilized similar pyrazole-based building blocks to create diverse libraries of compounds for drug discovery and materials science. For example, the reaction of aminopyrazoles with other reagents has led to the formation of fused heterocyclic systems like imidazo[1,2-b]pyrazoles, which are known to have significant biological activity. scirp.org The versatility of this compound allows it to serve as a starting point for generating novel molecular architectures with tailored properties.

Potential in Materials Science Research (e.g., Ligands for Metal-Organic Frameworks, Optoelectronic Materials, Chemosensors)

The field of materials science constantly seeks new organic molecules to create functional materials with specific properties. The structure of this compound makes it a promising ligand for the construction of Metal-Organic Frameworks (MOFs), advanced optoelectronic materials, and chemosensors.

Ligands for Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgdntb.gov.ua The design of the organic ligand is critical as it dictates the structure and function of the resulting MOF. rsc.org Pyrazole-based ligands are highly valued in MOF chemistry. digitellinc.com The two nitrogen atoms of the pyrazole ring, along with the exocyclic amino group in this compound, can act as coordination sites (Lewis bases) to bind metal ions, forming stable, porous frameworks. digitellinc.comnih.gov These MOFs can be designed for applications such as gas storage (hydrogen, carbon dioxide), separation, and catalysis. rsc.orgdigitellinc.com The propanol (B110389) arm of the ligand can further modify the pore environment within the MOF, potentially influencing its selectivity for certain guest molecules.

Optoelectronic Materials: Organic compounds with conjugated π-systems and donor-acceptor groups are often investigated for their optoelectronic properties, including applications in photovoltaics and light-emitting diodes. Pyrazole derivatives have shown potential as organic semiconductors. researchgate.net A recent study on a novel pyrazole-quinoline compound demonstrated attractive photovoltaic properties, including an open-circuit voltage of 0.62 V and a short-circuit current of 5.1 x 10⁻⁴ A/cm². researchgate.net The combination of the electron-rich amino-pyrazole system in this compound could be exploited in the design of new photoactive materials.

Chemosensors: Chemosensors are materials that signal the presence of a specific chemical species, often through a change in color or fluorescence. MOFs built from pyrazole-containing ligands have been shown to act as selective fluorescent sensors for metal ions like Fe(III) and for small organic molecules such as ketones. rsc.org The specific binding sites and the defined pore structure offered by ligands like this compound could be harnessed to create highly sensitive and selective chemosensors for environmental or industrial monitoring. digitellinc.com

Role in Coordination Chemistry

Coordination chemistry studies the formation and properties of complexes formed between metal ions and ligands. The compound this compound is a classic example of a multidentate ligand, meaning it can bind to a metal ion through multiple atoms simultaneously.

The primary coordination sites are the nitrogen atoms of the pyrazole ring and the nitrogen of the amino group. These nitrogen atoms possess lone pairs of electrons that can be donated to a vacant orbital of a metal ion, forming a strong coordination bond. This chelate effect, where a single ligand binds to a central atom at multiple points, typically results in a more stable metal complex.

The specific geometry and properties of the resulting metal complex depend on several factors:

The Metal Ion: Different metals (e.g., zinc, nickel, cobalt, iron) have different preferred coordination numbers and geometries. digitellinc.comrsc.org

The Ligand's Bite Angle: The distance and angle between the coordinating nitrogen atoms influence the geometry of the complex.

The Solvent and Counter-ions: These can also play a role in the final structure.

Future Research Directions and Broader Academic Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

| AI/ML Application Area | Specific Technique | Research Objective | Potential Impact |

|---|---|---|---|

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | To predict potential therapeutic activities (e.g., anti-inflammatory, anticancer) based on molecular structure. | Rapidly identifies most promising biological targets for experimental validation. |

| Virtual Screening | Machine Learning-based scoring functions for molecular docking | To screen large libraries of biological targets to find potential binding partners. nih.gov | Accelerates hit identification and lead discovery. nih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | To design novel derivatives with enhanced potency, selectivity, and drug-like properties. | Creates new intellectual property and develops superior therapeutic candidates. |

| Property Prediction | Graph Neural Networks (GNNs) | To predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduces late-stage failures in drug development by optimizing for safety and bioavailability early on. |

Exploration of Novel Synthetic Pathways and Sustainable Chemistry Approaches

The synthesis of pyrazole (B372694) derivatives is a well-established field, but there is a continuous drive towards developing more environmentally friendly and efficient methods. ias.ac.in Future research on this compound should prioritize the principles of green chemistry, aiming to reduce waste, avoid hazardous solvents and reagents, and improve atom economy. nih.govresearchgate.net

Conventional synthesis methods often rely on harsh conditions and environmentally harmful organic solvents. benthamdirect.comtandfonline.com Novel approaches could involve microwave-assisted or ultrasound-assisted synthesis, which can accelerate reaction times and increase yields. ias.ac.inbenthamdirect.com The use of green solvents (like water or ionic liquids) and recyclable catalysts represents another critical avenue of exploration. nih.govresearchgate.net Furthermore, multicomponent reactions, which allow for the synthesis of complex molecules like pyrazoles in a single step from multiple starting materials, are highly desirable for their operational simplicity and efficiency. mdpi.com An iron-catalyzed dehydrogenative coupling using biomass-derived alcohols as the primary feedstock presents a particularly sustainable strategy for forming the pyrazole core. rsc.org

| Parameter | Traditional Synthetic Methods | Sustainable/Novel Approaches |

|---|---|---|

| Solvents | Often use volatile and hazardous organic solvents (e.g., toluene, CH2Cl2). tandfonline.com | Focus on green solvents (water, ethanol) or solvent-free conditions. researchgate.nettandfonline.com |

| Energy Source | Conventional heating (oil baths). | Renewable energy sources like microwave or ultrasonic irradiation. researchgate.net |

| Catalysts | May use stoichiometric reagents or expensive noble metal catalysts. rsc.org | Employ recyclable, non-toxic bio-organic or earth-abundant metal (e.g., iron) catalysts. researchgate.netrsc.org |

| Efficiency | Often multi-step with purification required at each stage. | Emphasis on one-pot, multicomponent reactions to improve atom economy and reduce waste. ias.ac.in |

| Environmental Impact | Higher generation of chemical waste. | Significantly reduced environmental footprint and improved operational safety. nih.gov |

Advanced Mechanistic Investigations at the Atomic Level

A profound understanding of a molecule's behavior at the atomic level is crucial for its rational design and application. For this compound, future research should employ advanced computational and experimental techniques to investigate its structural, electronic, and reactive properties.

Computational methods like Density Functional Theory (DFT) can be used to perform detailed mechanistic studies. dntb.gov.ua Such calculations can elucidate the most stable geometric conformation of the molecule, map its electron density, and identify its most reactive sites. This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets. dntb.gov.ua For instance, DFT studies can help understand the tautomeric equilibria of the pyrazole ring, which can significantly influence its binding properties.

Experimentally, techniques such as X-ray crystallography can determine the precise three-dimensional structure of the compound or its complexes with target proteins. Mechanistic studies, such as the investigation of pyrazole formation through oxidation-induced N-N coupling, provide fundamental insights that can guide the development of new synthetic routes. rsc.org Understanding these atomic-level details is essential for optimizing the compound's function, whether as a therapeutic agent or a functional material.

| Technique | Type | Information Gained | Application to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure, reactivity, vibrational frequencies. dntb.gov.ua | Predicting reaction pathways and understanding electronic properties for material applications. |

| X-ray Crystallography | Experimental | Precise 3D atomic structure of the molecule in its solid state. | Confirming stereochemistry and understanding intermolecular interactions in crystals. |

| Molecular Dynamics (MD) Simulation | Computational | Simulates the movement of atoms and molecules over time. | Investigating binding dynamics with a biological target and assessing conformational flexibility. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Provides detailed information about molecular structure and dynamics in solution. | Confirming the structure of synthetic products and studying tautomerism. |

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The versatile pyrazole scaffold provides a foundation for broad interdisciplinary research. nih.gov The future of this compound is not confined to a single field but extends into the realms of chemical biology and material science.

In chemical biology , pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. nih.govfrontiersin.orgresearchgate.net this compound can serve as a molecular scaffold for the development of new therapeutic agents. It could be functionalized and optimized to act as a selective inhibitor for specific enzymes, such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. mdpi.com The compound could also be developed as a chemical probe to investigate complex biological pathways, helping to elucidate the mechanisms of diseases.

In material science , nitrogen-containing heterocyclic compounds are valuable building blocks for functional materials. tandfonline.com Pyrazoles have found applications in agrochemicals, dyes, and fluorescent substances. ias.ac.inglobalresearchonline.net Future research could explore the potential of this compound as a monomer for creating novel polymers with unique thermal or optical properties. Its structure suggests potential for use in the development of corrosion inhibitors, organic light-emitting diodes (OLEDs), or sensors, leveraging the electronic properties of the pyrazole ring. dntb.gov.ua

| Field | Potential Application | Research Direction |

|---|---|---|

| Chemical Biology | Therapeutic Agent Development | Design and synthesize derivatives as selective inhibitors for targets in cancer, inflammation, or neurodegenerative diseases. nih.govmdpi.com |

| Chemical Biology | Molecular Probes | Functionalize with reporter tags (e.g., fluorescent dyes) to visualize and study biological processes in real-time. |

| Material Science | Polymer Chemistry | Utilize as a monomer to synthesize new polymers with tailored mechanical, thermal, or conductive properties. |

| Material Science | Optoelectronics | Investigate its potential use in organic electronic devices, such as OLEDs or sensors, based on its heterocyclic structure. dntb.gov.ua |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol with high purity?

- Methodology : Use reflux conditions in xylene or ethanol with chloranil as an oxidizing agent (reaction time: 25–30 hours). Purify via recrystallization from methanol or column chromatography. Monitor yield optimization by adjusting molar ratios (e.g., 1:1.4 substrate-to-chloranil) and solvent polarity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Approach : Combine H/C NMR for functional group identification, IR for hydroxyl/amine detection, and mass spectrometry for molecular weight confirmation. For advanced structural elucidation, single-crystal X-ray diffraction (as in pyrazoline derivatives) resolves stereochemistry .

Q. How should researchers design preliminary biological activity screens for this compound?

- Protocol : Conduct in vitro antibacterial assays (e.g., agar diffusion or broth microdilution) against Gram-positive/negative strains. Use MIC (Minimum Inhibitory Concentration) values to quantify efficacy, referencing structurally similar pyrazole derivatives with reported activity .

Advanced Research Questions

Q. How can substituent effects on the pyrazole ring be systematically analyzed to enhance bioactivity?

- Strategy : Synthesize analogs with varied aryl/alkyl groups at the pyrazole 3- and 5-positions. Compare antibacterial/antitumor activities using dose-response curves. Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate electronic (e.g., Hammett constants) or steric parameters with efficacy .

Q. What computational tools are suitable for predicting target interactions and pharmacokinetic properties?

- Tools : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to bacterial enzymes (e.g., DNA gyrase) or cancer targets. Use SwissADME or pkCSM to predict solubility, bioavailability, and metabolic stability, leveraging the compound’s hydroxyl and amino groups for hydrogen-bonding analysis .

Q. How can contradictions in reported biological data across studies be resolved?

- Analysis : Evaluate assay variability (e.g., bacterial strain differences, incubation time). Validate purity via HPLC (>95%) and exclude solvent residues (e.g., DMF) that may interfere. Conduct meta-analyses with standardized protocols to reconcile discrepancies .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

- Investigation : Use LC-MS or H NMR to track intermediates. Propose mechanisms (e.g., competing cyclization pathways or oxidation side reactions) based on reaction conditions. Optimize temperature and catalyst loading to suppress undesired pathways .

Q. How to design stability studies under varying environmental conditions?

- Design : Expose the compound to pH gradients (2–12), elevated temperatures (40–80°C), and UV light. Monitor degradation via TLC or HPLC. Store in anhydrous, airtight containers with desiccants to prevent hygroscopic degradation .

Methodological Considerations

- Safety : Follow GHS guidelines for handling amines and alcohols. Use fume hoods, nitrile gloves, and emergency eyewash stations. Avoid inhalation/contact, as pyrazole derivatives may cause irritation .

- Data Validation : Cross-verify biological results with positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments ≥3 times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.